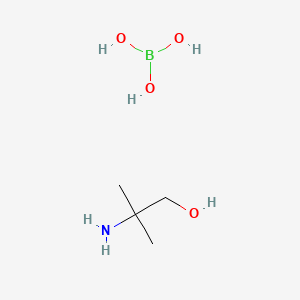
Einecs 300-896-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves the reaction of orthoboric acid with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce amine derivatives .
Scientific Research Applications
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug formulation and delivery.
Mechanism of Action
The mechanism of action of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with the Krebs cycle by inhibiting key enzymes such as pyruvate dehydrogenase and succinate dehydrogenase .
Comparison with Similar Compounds
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Orthoboric acid: While both compounds contain boric acid, the presence of 2-amino-2-methylpropan-1-ol in Einecs 300-896-6 imparts unique properties.
2-amino-2-methylpropan-1-ol: This compound alone lacks the boric acid component, which is crucial for the unique reactivity and applications of this compound.
The uniqueness of this compound lies in its combined chemical structure, which allows it to participate in a broader range of reactions and applications compared to its individual components.
Properties
CAS No. |
93964-50-2 |
|---|---|
Molecular Formula |
C4H14BNO4 |
Molecular Weight |
150.97 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |
InChI Key |
DOWAMJWPBKRNNX-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















